molecular formula C21H13F3N4O2S2 B2385569 5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1326868-83-0

5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2385569
CAS No.: 1326868-83-0
M. Wt: 474.48
InChI Key: DMSDTSXKTQDUMF-UHFFFAOYSA-N
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Description

The compound “5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one” is a complex organic molecule that contains several heterocyclic moieties, including thiophene, oxadiazole, and pyrimidinone . These types of compounds are often studied for their potential biological activities .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiophene and oxadiazole moieties can undergo a variety of reactions, including electrophilic substitution and nucleophilic addition .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many thiophene and oxadiazole derivatives exhibit pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities .

Future Directions

The future research directions for this compound would likely involve further exploration of its potential biological activities. This could include in vitro and in vivo studies to determine its efficacy and safety .

Properties

IUPAC Name

5-methyl-6-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-3-[[3-(trifluoromethyl)phenyl]methyl]thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F3N4O2S2/c1-11-15-19(32-16(11)18-26-17(27-30-18)14-6-3-7-31-14)25-10-28(20(15)29)9-12-4-2-5-13(8-12)21(22,23)24/h2-8,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSDTSXKTQDUMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC(=CC=C3)C(F)(F)F)C4=NC(=NO4)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F3N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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